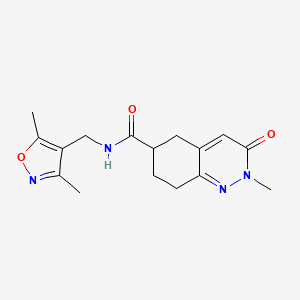

N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

N-((3,5-Dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic organic compound featuring a hexahydrocinnoline core fused with a 3-oxo group and a 2-methyl substituent. The carboxamide moiety at position 6 is further substituted with a (3,5-dimethylisoxazol-4-yl)methyl group. This structure combines a partially hydrogenated cinnoline ring (a bicyclic system with two adjacent nitrogen atoms) with an isoxazole-derived side chain.

Properties

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-9-13(10(2)23-19-9)8-17-16(22)11-4-5-14-12(6-11)7-15(21)20(3)18-14/h7,11H,4-6,8H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLVPGYVBPMRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family and plays a crucial role in the regulation of gene transcription.

Mode of Action

The compound interacts with BRD4 by inhibiting its activity. It exhibits a potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM. The compound also displays a moderate inhibitory effect on PARP1, a key player in DNA repair, with an IC 50 value of 4.289 ± 1.807 μM.

Biochemical Pathways

The compound affects the biochemical pathways associated with BRD4 and PARP1. By inhibiting BRD4, it modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively. The inhibition of PARP1 leads to the accumulation of DNA damage.

Biochemical Analysis

Biochemical Properties

N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with bromodomain-containing protein 4 (BRD4), a key regulator of gene expression. The compound binds to the acetyl-lysine recognition motifs of BRD4, inhibiting its activity and thereby modulating the transcription of genes involved in cell proliferation and survival . Additionally, it has shown moderate inhibitory effects on poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly triple-negative breast cancer (TNBC) and MCF-7 cells, the compound has demonstrated significant anti-proliferative activity . It influences cell function by inducing DNA damage, inhibiting cell migration, and arresting the cell cycle at the G1 phase . Furthermore, it modulates key signaling pathways, including the downregulation of c-MYC and the induction of γ-H2AX, a marker of DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to BRD4 inhibits its ability to recognize acetylated histones, thereby disrupting the transcriptional regulation of genes involved in cell growth and survival . Additionally, its moderate inhibition of PARP1 leads to impaired DNA repair mechanisms, contributing to the accumulation of DNA damage and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased DNA damage in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing the overall therapeutic outcome .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic effects . The compound’s distribution can also impact its accumulation in specific tissues, influencing both efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly localized in the nucleus, where it interacts with chromatin and modulates gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific nuclear compartments, thereby influencing its function and efficacy .

Biological Activity

N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound with the potential for significant biological activity. Its structure, characterized by a dimethylisoxazole moiety and a hexahydrocinnoline backbone, suggests possible interactions with various biological targets. This article reviews the available literature on its biological activity, including anticancer properties and other pharmacological effects.

The compound has the following chemical characteristics:

- Molecular Formula : C16H20N4O3

- Molecular Weight : 316.35 g/mol

These properties indicate a complex structure that may influence its interaction with biological systems .

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Anticancer Activity

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown promising results against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines.

- Mechanism of Action : The anticancer effects are hypothesized to involve the induction of apoptosis through mitochondrial pathways. This includes upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Inhibitory Effects on Kinases

Recent studies have focused on the inhibition of specific kinases associated with tumor progression:

- Targeted Kinases : The compound has been evaluated for its ability to inhibit NEK6, NEK7, and NEK9 kinases in various cancer types. These kinases are overexpressed in cancers such as breast and glioblastoma, suggesting a potential therapeutic target .

Research Findings

A summary of key findings from recent studies is presented in the table below:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its cinnoline core and isoxazole-carboxamide hybrid architecture. Below, we analyze key structural and physicochemical differences using data from , which describes xanthenone-isoxazole derivatives (11i–11m).

Structural Comparison

Core Structure: Target Compound: Hexahydrocinnoline (bicyclic, two adjacent N atoms). Compounds 11i–11m (): Xanthenone (tricyclic, oxygen-containing fused rings). Implications: The cinnoline core may confer distinct π-π stacking and hydrogen-bonding capabilities compared to xanthenone’s oxygen-driven polarity .

Isoxazole Substituents: Target Compound: 3,5-Dimethylisoxazole (electron-donating methyl groups). Implications: The amino group in 11i–11m increases hydrophilicity and melting points (210–242°C), whereas the dimethyl groups in the target compound may elevate lipophilicity .

Functional Groups: Target Compound: Carboxamide (hydrogen-bond donor/acceptor). Compounds 11i–11m: Ketone (hydrogen-bond acceptor only). Implications: The carboxamide in the target compound could improve solubility in polar solvents and enhance binding affinity in biological systems compared to ketones .

Physicochemical Properties

Key Observations

- Thermal Stability: The high melting points of 11i–11m (210–242°C) suggest strong crystalline packing, likely aided by hydrogen bonding from the amino group.

- Solubility : The carboxamide in the target compound could improve aqueous solubility compared to the ketones in 11i–11m, which rely on polar carbonyl groups alone.

Data Tables

Table 1: Structural and Spectroscopic Comparison

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Hydrogen-Bonding Potential | Likely Impact on Solubility |

|---|---|---|---|

| 3,5-Dimethylisoxazole | Electron-donating | Low (methyl groups) | Increased lipophilicity |

| 5-Amino-3-methylisoxazole | Electron-donating/withdrawing (amino) | High (amino group) | Increased hydrophilicity |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic Route: Use peptide coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF (dimethylformamide) to facilitate carboxamide bond formation between the cinnoline and isoxazole moieties. This method is analogous to the synthesis of structurally related isoxazole carboxamides .

- Optimization Strategies:

- Computational Screening: Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Parameter Variation: Systematically test solvents (e.g., DMF vs. THF), temperatures (25–80°C), and stoichiometric ratios of reactants.

- Table 1: Example Reaction Conditions

| Reagent/Condition | Role | Optimization Range |

|---|---|---|

| HBTU | Coupling agent | 1.2–1.5 equivalents |

| DMF | Solvent | 10–15 mL/mmol |

| Temperature | Reaction efficiency | 25–60°C |

Q. How should researchers confirm the structural integrity of this compound?

Methodological Answer:

- Multi-Technique Characterization:

- 1H/13C NMR: Compare observed peaks with predicted chemical shifts (e.g., isoxazole methyl groups at δ ~2.1–2.5 ppm; cinnoline carbonyl at δ ~170–175 ppm) .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H bend at ~1500–1600 cm⁻¹) .

- Elemental Analysis: Validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values).

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

- Step 1: Verify purity via HPLC or TLC. Impurities (e.g., unreacted starting materials) may cause extraneous peaks.

- Step 2: Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm connectivity in complex regions (e.g., cinnoline ring protons) .

- Step 3: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to identify structural anomalies .

Q. What computational methods are effective for predicting the compound’s biological targets or mechanism of action?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes like GSK-3β, based on structural analogs) .

- Dynamic Simulations: Run MD (molecular dynamics) simulations to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns).

- Validation: Correlate docking scores (e.g., binding affinity ΔG ≤ -8 kcal/mol) with in vitro enzyme inhibition assays .

Q. What strategies improve the compound’s solubility or bioavailability for in vivo studies?

Methodological Answer:

- Structural Modifications: Introduce polar substituents (e.g., -OH, -NH₂) to the cinnoline or isoxazole rings while preserving activity.

- Formulation: Use co-solvents (e.g., PEG 400) or prepare sodium/potassium salts of the carboxamide group to enhance aqueous solubility .

- Table 2: Solubility Screening Parameters

| Parameter | Range |

|---|---|

| pH | 2.0–7.4 |

| Solvent Systems | Water, DMSO, PEG 400 |

| Temperature | 25–37°C |

Q. How can contradictory results between in vitro and in vivo efficacy be resolved?

Methodological Answer:

- Pharmacokinetic (PK) Analysis: Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS). Poor in vivo activity may stem from rapid clearance .

- Prodrug Design: Modify the carboxamide to a hydrolyzable ester to improve membrane permeability, regenerating the active form in vivo.

- Dose-Response Studies: Test higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) to overcome bioavailability limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.